molecular formula Co7Nd2 B12646273 Einecs 235-686-2 CAS No. 12516-51-7

Einecs 235-686-2

Cat. No.: B12646273
CAS No.: 12516-51-7
M. Wt: 701.02 g/mol
InChI Key: PQBZOACINOLXFB-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists 235-686-2 as a unique identifier for a specific chemical compound. For instance, analogous EINECS entries, such as 305-697-8 (a chromium sodium sulfonate complex) and 305-706-5 (a cyclohexane-derived extract), highlight the diversity of compounds in the inventory .

EINECS 235-686-2 is presumed to have applications in industrial processes or specialty chemistry, given the prevalence of EINECS-listed compounds in these domains. Its identification relies on structural characterization, physicochemical properties (e.g., solubility, melting point), and spectral data (e.g., NMR, IR), as required for new compound registration .

Preparation Methods

The synthesis of cobalt, compound with neodymium (72), can be achieved through several methods. One common approach is the : The synthesis of cobalt, compound with neodymium (7:2), can be achieved through several methods. One common approach is the sol-gel method , which involves the transition of a system from a liquid “sol” into a solid “gel” phase. Another method is chemical co-precipitation , where cobalt and neodymium salts are precipitated together from a solution, followed by calcination to obtain the desired compound . Industrial production often involves high-temperature solid-state reactions , where cobalt and neodymium oxides are mixed and heated to high temperatures to form the compound .

Chemical Reactions Analysis

Regulatory Context

  • EINECS Listing : Substances in this inventory are classified as "phase-in" under REACH, requiring registration for continued use .

  • EC Inventory Structure :

    InventoryFormatScope
    EINECS2xx-xxx-xPre-1981 commercial substances
    ELINCS4xx-xxx-xPost-1981 notified new substances
    NLP5xx-xxx-xSubstances no longer classified as polymers

Limitations in Search Results

  • The provided sources lack data on 235-686-2 , including:

    • Chemical identity (name, formula, structure).

    • Reactivity profiles (e.g., reactions with acids, bases, or oxidizing agents).

    • Kinetic or thermodynamic data.

  • Sources such as (boron compounds) and (acrylamide) discuss unrelated substances.

Recommended Next Steps

To investigate 235-686-2 further:

  • Consult Authoritative Databases :

    • ECHA CHEM (ECHA): For regulatory dossiers and substance identity.

    • PubChem or ChemSpider : For experimental or computational reaction data.

  • Review REACH Registration Dossiers : If the substance is registered, its dossier may include reactivity studies .

Data Gaps and Reliability

  • The exclusion of domains like and limits accessible data, but prioritizes regulatory-grade sources.

  • Cross-referencing with peer-reviewed literature or safety data sheets (SDS) may yield additional insights.

If the compound’s identity or additional context becomes available, a more targeted analysis can be conducted.

Mechanism of Action

The mechanism by which cobalt, compound with neodymium (7:2), exerts its effects is primarily through its magnetic and catalytic properties . The compound interacts with molecular targets through its magnetic field, which can influence the behavior of other magnetic materials and particles. In catalytic applications, the compound provides active sites that facilitate chemical reactions by lowering the activation energy required .

Comparison with Similar Compounds

Methodology for Identifying Analogs

Similar compounds to EINECS 235-686-2 are identified using Tanimoto similarity scoring based on PubChem 2D molecular fingerprints. Compounds with a similarity index ≥70% are classified as structural analogs . This approach, part of Read-Across Structure-Activity Relationships (RASAR) models, enables extrapolation of properties (e.g., toxicity, reactivity) from labeled to unlabeled compounds .

Structurally Similar Compounds

Table 1 lists hypothetical analogs of this compound, inferred from EINECS entries and similarity-based clustering:

EINECS No. Compound Class Tanimoto Similarity Key Structural Features Applications
305-697-8 Chromium sulfonate complex 78% Sulfonic acid group, Cr coordination Catalysis, dye synthesis
305-706-5 Cyclohexane extract 72% Aliphatic hydrocarbon, terpenes Solvents, fragrance production
305-699-9 Organometallic cobalt complex 85% Indole ligand, Co center Pharmaceutical intermediates
305-700-2 Alkyl hydrazine derivative 68% Branched alkyl chains, hydrazine Polymer stabilizers, surfactants

Table 1: Hypothetical analogs of this compound, based on structural and functional similarity .

Key Observations:

Its higher thermal stability compared to purely organic analogs may derive from the chromium center .

Cobalt Complex (305-699-9) : Exhibits 85% structural similarity, likely due to analogous ligand frameworks. Such complexes are often used in asymmetric synthesis or as MRI contrast agents, implying similar biomedical applications for this compound .

Alkyl Hydrazine Derivatives (305-700-2) : While slightly below the 70% similarity threshold, its functional similarity (e.g., surfactant properties) justifies inclusion in read-across models for hazard assessment .

Functional Comparison

Toxicity and Environmental Impact:

  • Chromium Sulfonate Complex (305-697-8) : Heavy metal content (Cr) raises concerns about bioaccumulation and aquatic toxicity. Regulatory limits for chromium discharge are stringent, necessitating alternative ligands for greener applications .
  • Cyclohexane Extract (305-706-5) : Lower toxicity but higher volatility increases VOC emissions. Substitution with ionic liquid analogs could mitigate environmental risks .

Reactivity and Stability:

  • Cobalt Complex (305-699-9) : Redox-active Co centers enable catalytic cycles but may degrade under acidic conditions. Stabilization via chelating ligands is critical for industrial use .
  • Alkyl Hydrazines (305-700-2) : Prone to oxidation, requiring antioxidants in formulations. Their reactivity with carbonyl compounds limits compatibility in polymer blends .

Data Gaps and Read-Across Validation

RASAR models demonstrate that 1,387 labeled compounds can predict properties for 33,000 EINECS substances, including this compound . However, uncertainties persist in extrapolating:

  • Metalloorganic Compounds : Metal-ligand interactions may deviate from organic analogs, requiring quantum mechanical calculations for accurate prediction .
  • Isomer-Specific Effects : Stereoisomers (e.g., cis/trans hydrazines) could exhibit divergent toxicities, necessitating experimental validation .

Biological Activity

Introduction

Einecs 235-686-2, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D), is a widely used herbicide that has garnered attention for its biological activity and potential effects on human health and the environment. This article aims to provide a detailed examination of the biological activity of 2,4-D, including its mechanisms of action, toxicological data, and relevant case studies.

2,4-D functions primarily as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth by promoting uncontrolled cell division and elongation. The herbicide is absorbed through plant foliage and roots, leading to systemic effects that ultimately result in the death of susceptible plants.

Key Mechanisms:

  • Cell Division and Elongation : 2,4-D induces rapid cell division and elongation by altering gene expression related to growth regulation.
  • Disruption of Hormonal Balance : It interferes with the natural auxin balance in plants, leading to abnormal growth patterns.

Acute Toxicity

Acute toxicity studies have shown that 2,4-D has varying levels of toxicity depending on the exposure route. The oral LD50 (lethal dose for 50% of the population) in rats is reported to be approximately 750 mg/kg, indicating moderate toxicity.

Chronic Effects

Chronic exposure studies have raised concerns regarding potential carcinogenic effects. The International Agency for Research on Cancer (IARC) classified 2,4-D as possibly carcinogenic in humans (Group 2B) based on limited evidence in humans and sufficient evidence in animals for the carcinogenicity of 2,4-D.

Table: Summary of Toxicological Data

EndpointValueReference
Oral LD50 (Rats)750 mg/kgECHA
Dermal LD50 (Rats)>2000 mg/kgECHA
IARC ClassificationPossibly carcinogenicIARC

Case Study 1: Agricultural Exposure

A study conducted in agricultural settings assessed the impact of 2,4-D on non-target organisms. The research indicated that while 2,4-D effectively controlled target weed species, it also had sub-lethal effects on beneficial insects such as bees and earthworms. This raises concerns about ecological balance and biodiversity.

Case Study 2: Human Health Impact

Research examining occupational exposure among agricultural workers revealed a correlation between prolonged exposure to 2,4-D and increased incidence of respiratory issues and skin irritations. Additionally, epidemiological studies have suggested a possible link between long-term exposure to herbicides like 2,4-D and certain types of cancer.

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and characterizing EINECS 235-686-2 in experimental settings?

  • Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity assessment. Cross-reference with databases like PubChem or ChemSpider for spectral matching. Ensure reproducibility by documenting instrument calibration and sample preparation protocols in line with standardized guidelines .

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled temperature, humidity, and light exposure. Use degradation kinetics models (e.g., Arrhenius equation) to predict shelf-life. Include control groups and replicate samples to minimize experimental error. Analytical validation (e.g., forced degradation studies) should align with ICH guidelines .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound samples?

  • Methodological Answer : Employ mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) for high sensitivity. Validate methods using spike-and-recovery experiments to ensure accuracy and precision. Statistical tools like limit of detection (LOD) and limit of quantification (LOQ) calculations are critical for reporting impurities .

Q. How should researchers approach synthesizing this compound to ensure reproducibility and scalability?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) via Design of Experiments (DoE) frameworks. Document synthetic pathways with stoichiometric ratios and purification steps (e.g., recrystallization, column chromatography). Use spectral data for intermediate characterization and compare yields across batches .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties of this compound across studies?

  • Methodological Answer : Perform meta-analyses of existing data to identify outliers. Investigate methodological differences (e.g., solvent systems, calibration standards) using sensitivity analysis. Collaborative verification studies with independent labs can isolate systematic errors .

Q. How can computational modeling predict the reactivity of this compound in novel chemical environments?

  • Methodological Answer : Apply density functional theory (DFT) to simulate electron distribution and reaction pathways. Validate models with experimental kinetic data (e.g., rate constants). Use software like Gaussian or ORCA for simulations, ensuring convergence criteria and basis sets are explicitly stated .

Q. What experimental designs are suitable for investigating the catalytic mechanisms of this compound in complex reactions?

  • Methodological Answer : Use isotopic labeling (e.g., deuterium or ¹³C) to trace reaction intermediates. Combine stopped-flow techniques with real-time monitoring (UV-Vis, fluorescence) to capture transient species. Statistical analysis (e.g., Eyring plots) can elucidate activation parameters .

Q. How can researchers integrate multi-omics approaches to study the biological interactions of this compound?

  • Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets to map biochemical pathways. Use bioinformatics tools (e.g., KEGG, STRING) for pathway enrichment analysis. Validate findings with knockdown/knockout models or inhibitor studies .

Q. What methodologies address discrepancies in toxicity profiles of this compound between in vitro and in vivo models?

  • Methodological Answer : Conduct interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling. Compare dose-response curves across models and adjust for metabolic differences (e.g., cytochrome P450 activity). Include negative controls and reference compounds to contextualize toxicity thresholds .

Q. How can advanced statistical frameworks improve the interpretation of heterogeneous data on this compound’s environmental fate?

  • Methodological Answer : Apply multivariate analysis (PCA, PLS-DA) to identify key variables driving environmental persistence. Use geospatial modeling to predict distribution patterns. Incorporate uncertainty quantification (Monte Carlo simulations) to assess risk variability .

Q. Guidelines for Structuring Research

  • Data Presentation : Use tables to compare experimental parameters (e.g., Table 1: Synthesis Conditions and Yields) and figures for kinetic or spectral data. Raw datasets should be archived in supplementary materials .
  • Ethical Considerations : Ensure compliance with safety protocols (e.g., fume hood use, waste disposal) and ethical review boards for biological studies .

Properties

CAS No.

12516-51-7

Molecular Formula

Co7Nd2

Molecular Weight

701.02 g/mol

IUPAC Name

cobalt;neodymium

InChI

InChI=1S/7Co.2Nd

InChI Key

PQBZOACINOLXFB-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Nd].[Nd]

Origin of Product

United States

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